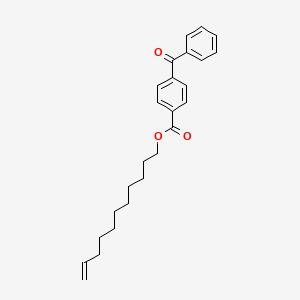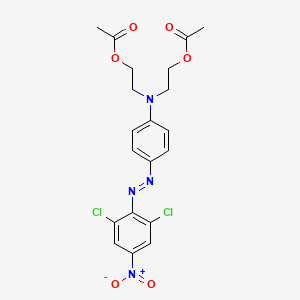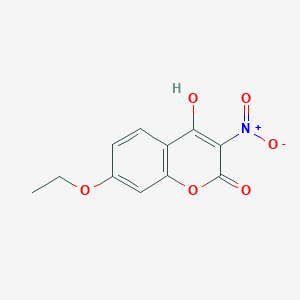
7-Ethoxy-4-hydroxy-3-nitro-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro-:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 7-ethoxy-4-hydroxy-2H-1-benzopyran-2-one using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and careful handling to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- is used as a precursor for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s structural features make it a candidate for biological studies, particularly in the development of pharmaceuticals. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, although specific studies would be required to confirm these effects.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties may also find applications in materials science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a methyl group instead of a nitro group.
2H-1-Benzopyran-2-one, 7-methoxy-: Similar structure with a methoxy group instead of an ethoxy group.
Coumarin: The parent compound of the benzopyran family, lacking the ethoxy, hydroxy, and nitro groups.
Uniqueness: 2H-1-Benzopyran-2-one, 7-ethoxy-4-hydroxy-3-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
55005-26-0 |
|---|---|
Fórmula molecular |
C11H9NO6 |
Peso molecular |
251.19 g/mol |
Nombre IUPAC |
7-ethoxy-4-hydroxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9NO6/c1-2-17-6-3-4-7-8(5-6)18-11(14)9(10(7)13)12(15)16/h3-5,13H,2H2,1H3 |
Clave InChI |
WRIWCTGCJAGBPC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


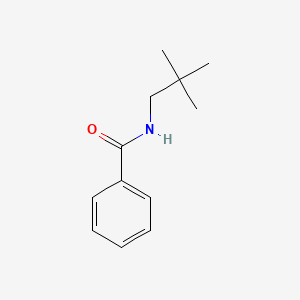
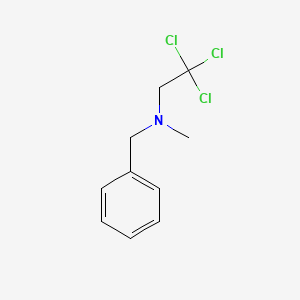


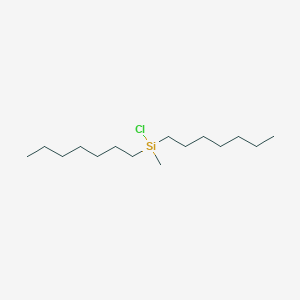
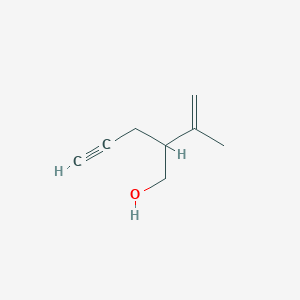


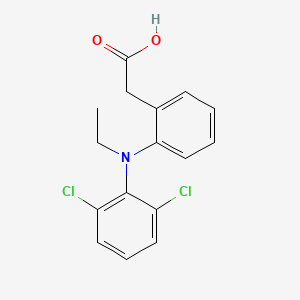

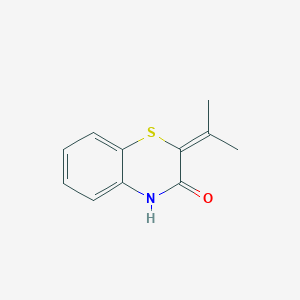
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)
